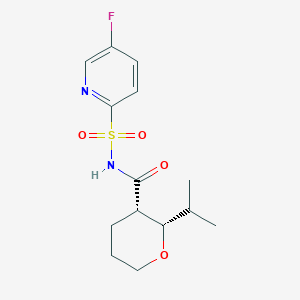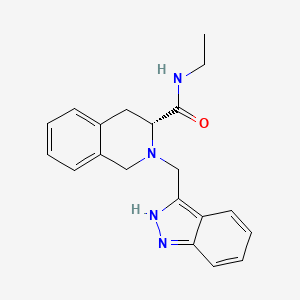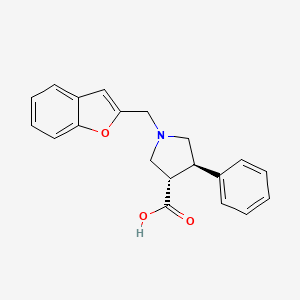![molecular formula C19H20N2O3 B7338562 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0974 and is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.
科学的研究の応用
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as migraine, neuropathic pain, and irritable bowel syndrome. The compound acts as a selective antagonist of the CGRP receptor, which is known to play a crucial role in the pathogenesis of these diseases. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing pain and improving symptoms in patients with these diseases.
作用機序
The mechanism of action of 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid involves the selective blockade of the CGRP receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. By blocking the CGRP receptor, this compound reduces the release of CGRP and hence reduces pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of pain and inflammation in various diseases such as migraine, neuropathic pain, and irritable bowel syndrome. The compound has been shown to be well-tolerated and safe in clinical studies, with minimal adverse effects.
実験室実験の利点と制限
The advantages of using 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid in lab experiments include its high potency and selectivity towards the CGRP receptor. This compound can be used to study the role of CGRP in various diseases and to develop new therapies targeting the CGRP receptor. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid. These include the development of new therapies targeting the CGRP receptor, the investigation of the role of CGRP in other diseases, and the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical settings.
合成法
The synthesis of 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid involves the reaction of benzoic acid with (1S,2S)-2-phenylcyclopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-tert-butoxycarbonyl (Boc)-protected glycine methyl ester to yield the final product. This method has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(23)15-8-4-5-13(9-15)11-20-19(24)21-12-16-10-17(16)14-6-2-1-3-7-14/h1-9,16-17H,10-12H2,(H,22,23)(H2,20,21,24)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWWYDVUJOWCR-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CNC(=O)NCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)CNC(=O)NCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
![(8aS)-2-[2-(3,4-difluorophenyl)ethyl]-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine](/img/structure/B7338517.png)
![(3S)-N-[(3-methoxy-4-methylphenyl)methyl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338524.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![(3aR,7aS)-5-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B7338534.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
